
ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate is a chemical compound belonging to the benzazepine family Benzazepines are heterocyclic compounds that contain a seven-membered azepine ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate typically involves the transformation of anthranilic acid derivatives. One common method includes the preliminary conversion of the ester to a nitrile group, followed by cyclization to form the benzazepine ring . Another approach involves the rearrangement of tetrahydroisoquinolinium quaternary salts in the presence of bases, with or without dimethyl acetylenedicarboxylate, to yield tetrahydro-3-benzazepines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate involves its interaction with specific molecular targets. For instance, benzazepine derivatives can act as antagonists or agonists at various receptors, such as dopamine receptors . The compound’s effects are mediated through binding to these receptors and modulating their activity, which can influence various physiological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrahydro-1H-3-benzazepine: A closely related compound with similar structural features.
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: Another benzazepine derivative with potential biological activity.
Tetrahydrobenzo[b]azepines: These compounds are used in the treatment of cardiovascular diseases and other conditions.
Uniqueness
Ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying biochemical pathways.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
ethyl 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12-4-3-10-5-7-14-8-6-11(10)9-12/h3-4,9,14H,2,5-8H2,1H3 |
InChI-Schlüssel |
FMOFVJYYDYMGKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(CCNCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


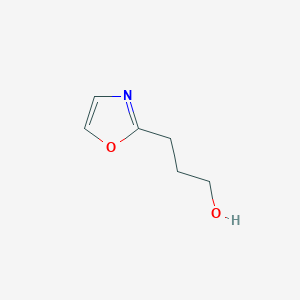
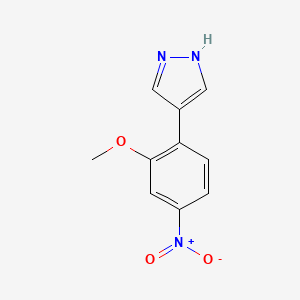

![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)
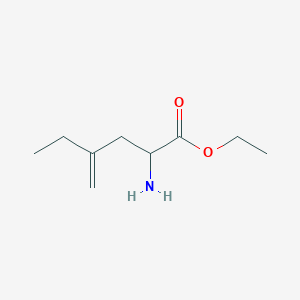
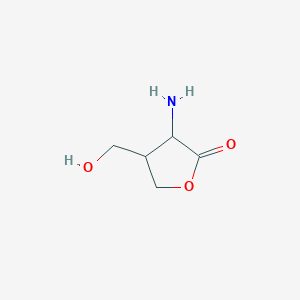
![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)

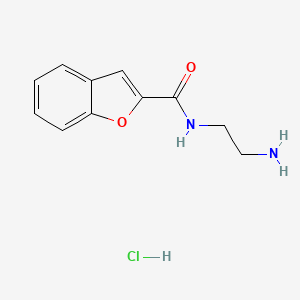
![6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide](/img/structure/B13580413.png)



